Biocatalytic Reduction Achieves Superior Enantiomeric Excess (>99% ee) Compared to Chemocatalytic Methods (96.7% ee) for (R)-Roche Ester
The enantioselective synthesis of (R)-3-hydroxy-2-methylpropanoate via biocatalytic C=C bond reduction using 'old yellow enzyme' enoate reductases yields the product with an enantiomeric excess (ee) of >99% [1]. This represents a significant improvement over a leading chemocatalytic approach, Rh-catalyzed asymmetric hydrogenation with THNAPhos ligand 5a, which achieves an ee of up to 96.7% [2]. The near-perfect stereocontrol of the biocatalytic method is critical because the Roche ester is a liquid and its enantiomeric purity cannot be enhanced by crystallization [2].
| Evidence Dimension | Enantiomeric Excess (ee) in the synthesis of (R)-Roche ester |
|---|---|
| Target Compound Data | >99% ee |
| Comparator Or Baseline | Up to 96.7% ee (via Rh-catalyzed asymmetric hydrogenation with THNAPhos 5a ligand) |
| Quantified Difference | At least 2.3% higher ee, and essentially enantiopure |
| Conditions | Biocatalytic reduction of methyl 2-hydroxymethylacrylate with enoate reductases vs. chemocatalytic hydrogenation of the same substrate with Rh/THNAPhos 5a at 0.1 mol% catalyst loading. |
Why This Matters
For procurement, this demonstrates that the compound obtained via the biocatalytic route offers a verifiably higher stereochemical purity, which is non-negotiable for applications requiring a single enantiomer where the liquid nature of the product prevents post-synthetic purification.
- [1] Stueckler, C., Winkler, C. K., Bonnekessel, M., & Faber, K. (2010). Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction. Advanced Synthesis & Catalysis, 352(14-15), 2663-2666. View Source
- [2] Zhang, J., Li, Y., & Zhang, X. (2009). Asymmetric synthesis of chiral Roche ester and its derivatives via Rh-catalyzed enantioselective hydrogenation with chiral phosphine-phosphoramidite ligands. Tetrahedron: Asymmetry, 20(2), 210-213. View Source
